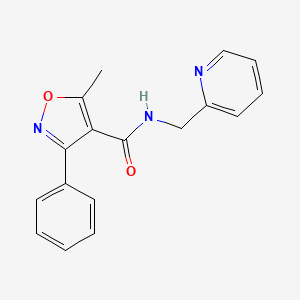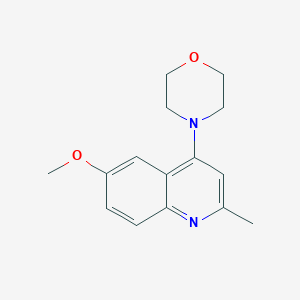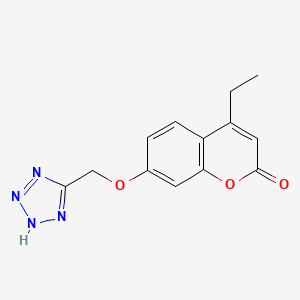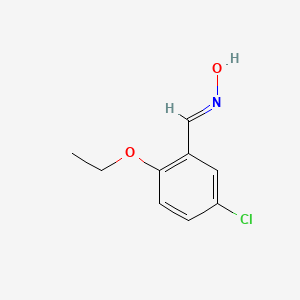
5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide
Vue d'ensemble
Description
Introduction 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide is a compound that belongs to the class of isoxazole derivatives. These compounds are known for their wide range of biological activities and are subjects of research in various fields of medicinal chemistry.
Synthesis Analysis The synthesis of isoxazole derivatives, such as 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide, typically involves cycloaddition reactions, domino reactions, or condensations involving oximes and acyl chlorides. For instance, cycloaddition of carbethoxyformonitrile oxide to specific amides followed by hydrolysis can yield isoxazole carboxamides (Patterson et al., 1992). Other synthetic routes include domino reactions that lead to highly functionalized isoxazoles (Ruano et al., 2005).
Molecular Structure Analysis The molecular structure of isoxazole derivatives, including 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide, can be characterized by spectroscopic techniques and density functional theory (DFT) studies. These studies provide insight into the equilibrium geometry, vibrational wavenumbers, and various bonding features of the compound (Shahidha et al., 2014).
Applications De Recherche Scientifique
Synthesis and Polymer Applications
Polymers incorporating isoxazole units have been synthesized for various applications. For instance, polyamides bearing ether and isopropylidene links have been prepared, showcasing good solubility in polar solvents and thermal stability, suggesting potential in materials science for flexible films and coatings due to their inherent viscosities and amorphous nature (Hsiao & Yu, 1996).
Medicinal Chemistry and Biological Applications
Isoxazole derivatives have been studied for their inhibitory effects on enzymes like dihydroorotate dehydrogenase, crucial for pyrimidine synthesis, indicating potential applications in immunosuppressive therapies (Knecht & Löffler, 1998). Furthermore, compounds with isoxazole units have been explored for their anticancer and anti-inflammatory properties, highlighting the versatility of isoxazole derivatives in designing new therapeutic agents (Rahmouni et al., 2016).
Materials Science and Liquid Crystal Alignment
Isoxazole-containing polymers have also been synthesized for specific applications in materials science, such as photoaligning chromonic lyotropic liquid crystals, demonstrating the compound's potential in advanced materials and nanotechnology applications (Matsunaga, Tamaki, & Ichimura, 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-15(16(20-22-12)13-7-3-2-4-8-13)17(21)19-11-14-9-5-6-10-18-14/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWJGZHLZNOSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)

![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)


![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)
![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)
![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)